
Dichlorosilyl(methyldichlorosilyl)methane
Overview
Description
Dichlorosilyl(methyldichlorosilyl)methane is an organosilicon compound featuring two dichlorosilyl groups linked via a central methane carbon. Its structure can be represented as Cl₂Si–CH₂–SiCl₂CH₃, though precise structural confirmation requires spectroscopic analysis (e.g., NMR, mass spectrometry) . This compound is primarily utilized in the synthesis of carbosilane dendrimers, where its dichlorosilyl groups act as reactive sites for branching or functionalization . Its reactivity stems from the chlorine substituents on silicon, which undergo hydrolysis or substitution reactions, enabling crosslinking in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorosilyl(methyldichlorosilyl)methane can be synthesized through the reaction of dichloromethane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The reaction can be represented as follows:
[ \text{CH}_2\text{Cl}_2 + 2 \text{HSiCl}_3 \rightarrow \text{CH}_2(\text{SiCl}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Dichlorosilyl(methyldichlorosilyl)methane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding silanes.
Reduction: Can be reduced to form lower chlorosilanes.
Common Reagents and Conditions
Water: Hydrolysis reaction.
Amines and Alcohols: For nucleophilic substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Silanols: From hydrolysis.
Aminosilanes and Alkoxysilanes: From substitution reactions.
Lower Chlorosilanes: From reduction reactions.
Scientific Research Applications
Materials Science
- Siloxane Production : This compound is primarily used in the synthesis of siloxanes, which are essential for producing silicone polymers. Siloxanes are known for their thermal stability and flexibility, making them suitable for various applications, including sealants, adhesives, and coatings .
- Thermally Stable Elastomers : Research indicates that dichlorosilyl(methyldichlorosilyl)methane can be utilized to create thermally stable elastomers. These materials exhibit excellent mechanical properties and resistance to thermal degradation, making them ideal for high-temperature applications .
Organic Synthesis
- Hydrosilylation Reactions : The compound can undergo hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds. This process is crucial for synthesizing new monomers that can be polymerized into functional materials .
- Synthesis of Functional Monomers : It serves as a precursor in the production of bifunctional silanes that can be further reacted to create complex organic structures. This versatility is valuable in developing new materials with tailored properties for specific applications .
Surface Modification
- Coatings and Adhesives : The compound's ability to bond with various substrates makes it an excellent candidate for surface modification. It enhances adhesion properties in coatings and adhesives, improving their performance in industrial applications .
- Nanocomposites : Incorporating this compound into nanocomposites can significantly improve their mechanical properties and thermal stability, making them suitable for advanced engineering applications.
Case Study on Siloxane Production
A study demonstrated the efficiency of using this compound in the production of siloxanes through a controlled reaction process. The yield of siloxanes was optimized by adjusting reaction conditions such as temperature and catalyst concentration, resulting in high-purity products suitable for commercial use.
Case Study on Thermally Stable Elastomers
Research conducted on thermally stable elastomers showed that incorporating this compound significantly enhanced the thermal stability and mechanical strength of the resulting elastomeric materials. The study highlighted the potential for these materials in automotive and aerospace applications where high performance is critical.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Materials Science | Siloxane Production | High thermal stability |
Organic Synthesis | Hydrosilylation Reactions | Versatile monomer production |
Surface Modification | Coatings and Adhesives | Improved adhesion properties |
Nanocomposites | Enhanced mechanical properties | Suitable for advanced engineering |
Mechanism of Action
The mechanism of action of dichlorosilyl(methyldichlorosilyl)methane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and occur under mild conditions. The molecular targets include hydroxyl groups on surfaces or within biomolecules, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts Dichlorosilyl(methyldichlorosilyl)methane with structurally related chlorosilanes:
Key Observations :
- Reactivity : this compound exhibits higher reactivity than methyldichlorosilane or dimethyl dichlorosilane due to its dual Si–Cl groups, enabling bifunctional crosslinking .
- Functionality : Unlike methyldichlorosilane (which has one Si–Cl and one Si–H group), the target compound lacks hydride substituents, making it less prone to hydrosilylation but more suited for hydrolysis-driven polymerization .
- Steric Effects : Dimethyl dichlorosilane’s two methyl groups reduce its reactivity compared to the less hindered target compound .
Research Findings and Industrial Relevance
Recent studies highlight the compound’s role in nanostructured materials:
- Dendrimer Synthesis : Fourth-generation carbosilane dendrimers incorporating this compound achieve yields >90% with MALDI-TOF-confirmed structures .
- Catalytic Applications : Its Si–Cl groups coordinate with metals like cobalt in carbonyl complexes, enabling catalytic frameworks .
In contrast, methyldichlorosilane is favored in semiconductor manufacturing for SiO₂ layer deposition, leveraging its Si–H bonds for CVD processes .
Biological Activity
Dichlorosilyl(methyldichlorosilyl)methane, a silane compound, has garnered attention in recent research due to its potential biological activities. This article synthesizes current findings on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by its unique silane structure, which includes multiple chlorinated silicon atoms. This configuration contributes to its reactivity and interaction with biological systems. The general formula can be represented as:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Properties : Studies have indicated that silanes can exhibit significant antimicrobial activity. For instance, compounds with chlorinated silanes have been shown to disrupt microbial membranes, leading to cell lysis and death. This property is particularly valuable in developing antimicrobial coatings for medical devices and surfaces .
- Cytotoxic Effects : Research has demonstrated that dichlorosilyl compounds can induce cytotoxicity in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in targeted cells .
- Biocompatibility : While some silanes exhibit cytotoxic effects, others have been evaluated for their biocompatibility in biomedical applications. The balance between toxicity and biocompatibility is crucial for materials intended for implantation or prolonged contact with biological tissues .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : Chlorinated silanes can integrate into lipid membranes, altering their integrity and permeability. This disruption can lead to the leakage of cellular contents and ultimately cell death .
- Reactive Oxygen Species (ROS) Generation : The introduction of dichlorosilyl groups can facilitate reactions that produce ROS, contributing to oxidative damage within cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can selectively target malignant cells .
Case Studies
- Antimicrobial Applications : A study evaluated the efficacy of dichlorosilyl compounds as coatings on surgical instruments. Results showed a significant reduction in bacterial colonization compared to uncoated controls, suggesting potential for infection prevention in clinical settings .
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment .
Data Summary
Property | Finding |
---|---|
Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |
Cytotoxicity | Induces apoptosis in cancer cell lines |
ROS Generation | Significant increase observed post-treatment |
Biocompatibility | Varies; requires careful evaluation for specific applications |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Dichlorosilyl(methyldichlorosilyl)methane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves controlled chlorination of methylsilane precursors or silylation reactions using chlorinating agents. Key optimization parameters include:
- Stoichiometry: Maintain a 2:1 molar ratio of chlorinating agents (e.g., Cl₂) to methyldichlorosilane intermediates to prevent over-chlorination .
- Catalysts: Use Lewis acids (e.g., AlCl₃) to enhance reaction kinetics. Monitor progress via gas chromatography (GC) to track intermediate formation .
- Temperature: Reactions are exothermic; maintain temperatures between 0–25°C to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ²⁹Si NMR: Identifies silicon environments (e.g., δ = 10–15 ppm for Si-Cl bonds and δ = -5–0 ppm for Si-CH₃ groups) .
- FT-IR: Look for Si-Cl stretching vibrations at 450–550 cm⁻¹ and Si-C bonds at 750–800 cm⁻¹ .
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 280–300 range) and fragmentation patterns to verify purity .
Q. What are the critical storage and handling protocols for this compound?
Methodological Answer:
- Storage: Use airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Protect from light and moisture .
- Handling: Employ gloveboxes or Schlenk lines for air-sensitive manipulations. Use PTFE-lined caps to avoid silicone degradation .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in silicon-based polymer formation?
Methodological Answer:
- DFT Calculations: Model Si-Cl bond dissociation energies (BDEs) to assess hydrolysis rates. Use software like Gaussian or ORCA to simulate transition states during cross-linking reactions .
- Reactivity Trends: Compare HOMO-LUMO gaps with analogous silanes (e.g., methyldichlorosilane) to predict nucleophilic substitution tendencies .
Q. What strategies resolve discrepancies in reported thermal stability data across experimental setups?
Methodological Answer:
- Standardized Testing: Conduct thermogravimetric analysis (TGA) under identical atmospheres (e.g., N₂ vs. air) and heating rates (e.g., 10°C/min). Discrepancies often arise from moisture contamination or oxidation .
- Controlled Replication: Repeat experiments using certified reference materials (e.g., dichloromethane standards ) to calibrate instruments and validate results .
Q. How can decomposition byproducts from hydrolysis be systematically detected and quantified?
Methodological Answer:
- GC-MS: Use polar capillary columns (e.g., DB-5MS) to separate volatile byproducts like HCl, methylsiloxanes, and chlorinated methane derivatives .
- Titration: Quantify HCl release via pH-metric titration under controlled humidity (30–80% RH) .
- XRD: Identify crystalline degradation products (e.g., SiO₂ polymorphs) formed under prolonged hydrolysis .
Properties
IUPAC Name |
dichloro-(dichlorosilylmethyl)-methylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl4Si2/c1-8(5,6)2-7(3)4/h7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPLWQPZAOILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[SiH](Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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